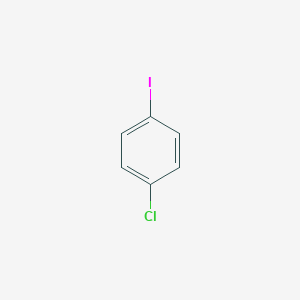

1-Chloro-4-iodobenzene

Übersicht

Beschreibung

1-Chloro-4-iodobenzene (C₆H₄ClI) is a dihalogenated aromatic compound with a molecular weight of 238.45 g/mol. It is characterized by the presence of chlorine and iodine substituents at the para positions of the benzene ring. Key identifiers include CAS No. 637-87-6, a melting point of 52–56°C, and a boiling point of 226–227°C . The compound is light-sensitive and typically available at ≥95–99% purity .

This compound serves as a versatile precursor in organic synthesis, particularly in cross-coupling reactions, nanographene (NG) assemblies, and pharmaceutical intermediates. Its iodine moiety acts as a superior leaving group compared to chlorine, enabling selective functionalization under catalytic conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Chloro-4-iodobenzene can be synthesized through several methods. One common method involves the halogenation of benzene derivatives. For instance, the compound can be prepared by the iodination of 1-chloro-4-nitrobenzene followed by reduction of the nitro group . Another method involves the direct halogen exchange reaction where 1-chloro-4-bromobenzene is treated with sodium iodide in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogen exchange reactions. The process is optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions to ensure efficient conversion and minimal by-products .

Analyse Chemischer Reaktionen

1-Chloro-4-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions:

Nucleophilic Substitution: The iodine atom in this compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other electrophiles.

Coupling Reactions:

Suzuki Coupling: this compound is commonly used in Suzuki coupling reactions to form biaryl compounds.

Heck Reaction: The compound can also undergo Heck reactions, where it reacts with alkenes in the presence of a palladium catalyst to form substituted alkenes.

Oxidation and Reduction Reactions:

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1-Chloro-4-iodobenzene serves as an important intermediate in organic synthesis. Its unique structure allows for various substitution reactions, making it valuable in the production of other chemical compounds.

Key Reactions:

- Cross-Coupling Reactions: This compound is often utilized in Suzuki and Heck coupling reactions to synthesize biaryl compounds, which are significant in pharmaceuticals and agrochemicals.

- Nucleophilic Substitution: The presence of both a chlorine and an iodine atom facilitates nucleophilic substitution reactions, enabling the introduction of various functional groups.

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Description | Outcome |

|---|---|---|

| Suzuki Coupling | Coupling with aryl boronic acids | Biaryl compounds |

| Heck Reaction | Coupling with alkenes | Vinylated products |

| Nucleophilic Substitution | Reaction with nucleophiles (e.g., amines) | Formation of substituted products |

Pharmaceutical Applications

The pharmaceutical industry utilizes this compound for the synthesis of various bioactive compounds. Its derivatives have been investigated for their potential therapeutic effects.

Case Study: Synthesis of Anticancer Agents

In a study published by the American Chemical Society, researchers synthesized a series of anticancer agents using this compound as a starting material. The compound was subjected to palladium-catalyzed cross-coupling reactions, yielding new compounds with significant cytotoxic activity against cancer cell lines .

Table 2: Pharmaceutical Compounds Derived from this compound

| Compound Name | Target Disease | Method of Synthesis |

|---|---|---|

| Compound A | Breast Cancer | Suzuki coupling with aryl boronic acids |

| Compound B | Leukemia | Heck reaction with vinyl halides |

Material Science

In material science, this compound is used in the development of advanced materials such as polymers and liquid crystals. Its ability to undergo polymerization reactions makes it suitable for creating high-performance materials.

Application in Liquid Crystals:

Research has shown that incorporating this compound into liquid crystal formulations enhances thermal stability and optical properties. This has implications for display technologies and optical devices .

Table 3: Properties of Liquid Crystals Containing this compound

| Property | Value | Implication |

|---|---|---|

| Thermal Stability | Improved | Longer lifespan for devices |

| Optical Clarity | High | Enhanced display quality |

Wirkmechanismus

The mechanism of action of 1-Chloro-4-iodobenzene in chemical reactions involves the activation of the aromatic ring through the presence of halogen substituents. The chlorine and iodine atoms influence the electron density of the benzene ring, making it more reactive towards nucleophiles and electrophiles . In biological systems, the compound can interact with various molecular targets, including enzymes and receptors, through halogen bonding and hydrophobic interactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Reactivity in Cross-Coupling Reactions

1-Chloro-4-iodobenzene exhibits distinct reactivity compared to other dihalobenzenes due to the differing electronegativities and bond strengths of halogens. Key comparisons include:

Mechanistic Insight : The C–I bond (234 kJ/mol) is weaker than C–Br (276 kJ/mol) and C–Cl (397 kJ/mol), making iodine a better leaving group .

Physical and Thermodynamic Properties

Comparative thermodynamic data highlight the influence of halogen size and polarizability:

The lower vapor pressure of this compound compared to 1-bromo-4-chlorobenzene reflects stronger intermolecular forces due to iodine’s polarizability .

Research Advancements and Industrial Relevance

- Novel Chlorination Methods: Fe–Ba oxide catalysts enable chlorination of iodobenzene to produce this compound, a previously unreported reaction .

- Photoredox Catalysis: Amphiphilic nanoparticles achieve selective dehalogenation of this compound in water, prioritizing iodine removal .

- Sustainability : Pd-AmP-MCF catalysts reduce waste in carbonylative couplings (76% yield under CO atmosphere ).

Biologische Aktivität

1-Chloro-4-iodobenzene (C6H4ClI) is an organohalide compound with significant biological activity, primarily studied for its potential applications in medicinal chemistry and its environmental impact. This article reviews the biological properties, synthesis, metabolism, and toxicity of this compound, supported by relevant data tables and research findings.

This compound is characterized by its molecular weight of 238.45 g/mol, a melting point between 52 °C and 56 °C, and a boiling point of approximately 226–227 °C. Its density is reported at 1.886 g/cm³ at 57 °C .

Synthesis and Reaction Conditions

The synthesis of this compound can be achieved through various methods, including the iodination of 4-chlorobenzene using iodine in the presence of a base. A study demonstrated that using cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) yields this compound effectively (63% yield) under optimized conditions .

Table 1: Synthesis Conditions for this compound

| Reagent | Amount | Yield | Notes |

|---|---|---|---|

| Iodine (I2) | 1.0 equiv | 63% | DMSO as solvent |

| Cs2CO3 | 1.0 equiv | Base used for reaction | |

| Temperature | Room Temp | Optimal conditions |

Antimicrobial Properties

Research has indicated that halogenated compounds like this compound exhibit antimicrobial activity. A study focusing on the biodegradation of halogenated compounds found that certain bacteria can metabolize these compounds, suggesting potential applications in bioremediation .

Table 2: Summary of Biological Studies on this compound

| Study | Findings | Model |

|---|---|---|

| Yoshida et al., 1993 | Metabolites detected in urine after exposure | Human workers |

| Cesarone et al., 1983 | Induced DNA breaks in liver and kidney cells | Swiss mice |

| Schroeder and Daly, 1984 | No significant effects at lower doses | Sprague-Dawley rats |

Case Studies

One notable case study involved workers exposed to high levels of this compound through inhalation. Despite the absence of detectable levels of the parent compound in urine, several metabolites were identified, suggesting significant metabolic processing and potential health risks associated with chronic exposure .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-chloro-4-iodobenzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via halogen-exchange reactions or direct iodination of chlorobenzene derivatives. Key parameters include catalyst choice (e.g., Pd-based systems), solvent systems (e.g., THF or DMF with bases like DBU), and temperature/pressure conditions (e.g., 30 bar CO at 100°C for carbonylation). Yields range from 76% to 98% depending on ligand systems (e.g., xantphos) and additive optimization (e.g., FeTPP for CO₂ utilization) . Characterization via GC, NMR, and mass spectrometry ensures purity and structural confirmation.

Q. How is this compound characterized to confirm its identity and purity in academic research?

- Methodological Answer : Standard techniques include gas chromatography (GC) for purity assessment (>99%), nuclear magnetic resonance (NMR) for structural elucidation (e.g., distinct aromatic proton splitting patterns), and mass spectrometry (MS) to verify molecular ion peaks (m/z 238.45). Thermodynamic properties like vapor pressure are measured using diaphragm manometry and torsion effusion methods, with sublimation enthalpy (ΔcrgHm°) reported as 71.86 kJ·mol⁻¹ at 298.15 K .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use N95 masks, gloves, and eyeshields to prevent inhalation or dermal contact. Store in airtight containers away from light and moisture. Proper ventilation is essential due to potential iodine vapor release. Waste disposal must comply with halogenated organic compound regulations, with neutralization via controlled incineration .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported thermodynamic data (e.g., vapor pressure) for this compound?

- Methodological Answer : Systematic error analysis using dual experimental approaches (e.g., diaphragm manometry and torsion mass-loss effusion) helps identify inconsistencies. For instance, Oonk et al. (1998) applied a novel data-assessment method to quantify random and systematic errors, revealing ΔcrgGm° = −6309 J·mol⁻¹ and ΔcrgCpm° = −79 J·K⁻¹·mol⁻¹. Cross-validation with isomorphous compounds (e.g., 1-bromo-4-iodobenzene) enhances reliability .

Q. What strategies mitigate palladium leaching during catalytic applications of this compound in cross-coupling reactions?

- Methodological Answer : Supported ionic liquid phases (e.g., pyridinium-based matrices) reduce Pd leaching by stabilizing nanoparticles. Recycling studies show ≤5% Pd loss over multiple cycles under optimized conditions (e.g., 30 bar CO, 100°C). Leaching is quantified via ICP-MS, with catalyst efficiency maintained by ligand tuning (e.g., DABCO for amine coupling) .

Q. Why does this compound exhibit chemoselective reactivity in Suzuki-Miyaura and Ullmann-type couplings?

- Methodological Answer : The iodine substituent’s higher electronegativity and lower bond dissociation energy (vs. chlorine) favor oxidative addition to Pd(0) or Cu(I) centers. For example, in reactions with olefins, iodine substitution proceeds with >75% yield, while chlorine remains inert. Mechanistic studies using isotopic labeling (e.g., [¹⁴C]-1-chloro-4-iodobenzene) track regioselectivity .

Q. How can computational methods predict substituent effects on the reactivity of this compound derivatives?

- Methodological Answer : Density functional theory (DFT) calculations model electronic effects (e.g., Hammett σ constants) to predict reaction pathways. For example, electron-withdrawing groups (e.g., -NO₂) enhance oxidative addition rates in aryl halides. Correlations between computed activation energies and experimental TOF values validate predictive models .

Q. What experimental designs optimize the use of this compound in tandem coupling reactions (e.g., aminoborylation/Suzuki-Miyaura)?

- Methodological Answer : Sequential coupling requires precise stoichiometry (e.g., 1:1.5 molar ratio of this compound to nitroaryl partners) and ligand-controlled selectivity. For unsymmetrical biaryls, Pd/xantphos systems achieve 78% yield at 140°C, with intermediates characterized via TLC (Rf = 0.23 in pentane) and crystallography .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting yields in palladium-catalyzed carbonylation of this compound?

- Methodological Answer : Variability arises from solvent polarity (DMF vs. 1,4-dioxane), base strength (Et₃N vs. DBU), and CO pressure. Controlled replicates under standardized conditions (e.g., 100°C, 30 bar CO) reduce discrepancies. Catalyst pre-activation (e.g., reducing Pd(II) to Pd(0)) improves reproducibility .

Q. What experimental approaches resolve ambiguities in isotopic labeling studies of this compound?

Eigenschaften

IUPAC Name |

1-chloro-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClI/c7-5-1-3-6(8)4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQSENYKCGJTRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060928 | |

| Record name | Benzene, 1-chloro-4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to cream powder; [Alfa Aesar MSDS] | |

| Record name | 1-Chloro-4-iodobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19349 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

637-87-6 | |

| Record name | 1-Chloro-4-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-4-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-4-iodobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-4-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-chloro-4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Chloro-4-iodobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTZ94E8MNN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.